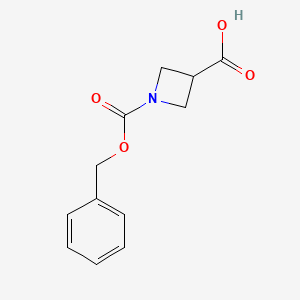









|
REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([C:5]([OH:7])=[O:6])[CH2:2]1.C(N(CC)CC)C.[CH2:15]([O:22][C:23](ON1C(=O)CCC1=O)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O1CCOCC1.O>[CH2:15]([O:22][C:23]([N:1]1[CH2:4][CH:3]([C:5]([OH:7])=[O:6])[CH2:2]1)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
7.58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
12.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water and 30 ml of 2N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with dichloromethane
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a phase separation
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with aqueous saturated sodium hydrogencarbonate solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a phase separation
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |